molecular formula C13H11KN2OS B3124393 Potassium 4-(4-methoxystyryl)-2-pyrimidinethiolate CAS No. 318248-58-7

Potassium 4-(4-methoxystyryl)-2-pyrimidinethiolate

Cat. No.: B3124393
CAS No.: 318248-58-7
M. Wt: 282.4 g/mol
InChI Key: CYDKISYXGDVTOT-DPZBITMOSA-M
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Description

Potassium 4-(4-methoxystyryl)-2-pyrimidinethiolate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrimidine ring substituted with a methoxystyryl group and a thiolate group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 4-(4-methoxystyryl)-2-pyrimidinethiolate typically involves the reaction of 4-(4-methoxystyryl)-2-pyrimidinethiol with potassium hydroxide. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would include the precise control of reaction parameters such as temperature, pressure, and solvent composition to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Potassium 4-(4-methoxystyryl)-2-pyrimidinethiolate can undergo various chemical reactions, including:

    Oxidation: The thiolate group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: The methoxystyryl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding thiol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Potassium 4-(4-methoxystyryl)-2-pyrimidinethiolate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of Potassium 4-(4-methoxystyryl)-2-pyrimidinethiolate involves its interaction with specific molecular targets. The thiolate group can form covalent bonds with electrophilic centers in biological molecules, leading to the modulation of their activity. The methoxystyryl group can interact with hydrophobic pockets in proteins, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methoxystyryl)-2-pyrimidinethiol: The parent thiol compound.

    4-(4-Methoxystyryl)-2-pyrimidine sulfoxide: An oxidized derivative.

    4-(4-Methoxystyryl)-2-pyrimidine sulfone: Another oxidized derivative.

Uniqueness

Potassium 4-(4-methoxystyryl)-2-pyrimidinethiolate is unique due to its potassium salt form, which enhances its solubility and reactivity compared to its neutral counterparts. This makes it particularly useful in various chemical and biological applications.

Properties

IUPAC Name

potassium;4-[(E)-2-(4-methoxyphenyl)ethenyl]pyrimidine-2-thiolate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2OS.K/c1-16-12-6-3-10(4-7-12)2-5-11-8-9-14-13(17)15-11;/h2-9H,1H3,(H,14,15,17);/q;+1/p-1/b5-2+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYDKISYXGDVTOT-DPZBITMOSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=NC(=NC=C2)[S-].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C2=NC(=NC=C2)[S-].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11KN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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